Cas no 1506904-89-7 (1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole)

1-(3-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative characterized by its distinct substitution pattern, featuring bromo and chloro groups on the phenyl ring and methyl groups at the 2- and 5-positions of the pyrrole core. This structure imparts unique reactivity and potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or functional materials. The presence of both electron-withdrawing halogens and electron-donating methyl groups offers versatility in further functionalization. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions facilitates handling and storage. The compound's purity and structural specificity make it suitable for precision chemical research.
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole structure
1506904-89-7 structure
Product name:1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
CAS No:1506904-89-7
MF:C12H11BrClN
Molecular Weight:284.579441308975
MDL:MFCD24936382
CID:5324790
PubChem ID:80090882

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole
    • 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
    • Z1375748072
    • MDL: MFCD24936382
    • インチ: 1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
    • InChIKey: OMJRPPQTGQESSZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)N1C(C)=CC=C1C)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 4.9

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-9358929-0.05g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95.0%
0.05g
$76.0 2025-02-19
Enamine
EN300-9358929-0.5g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95.0%
0.5g
$310.0 2025-02-19
Aaron
AR028YY6-100mg
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95%
100mg
$181.00 2025-02-17
Aaron
AR028YY6-50mg
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95%
50mg
$130.00 2025-02-17
Aaron
AR028YY6-250mg
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95%
250mg
$248.00 2025-02-17
Enamine
EN300-9358929-0.25g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95.0%
0.25g
$162.0 2025-02-19
Enamine
EN300-9358929-2.5g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95.0%
2.5g
$810.0 2025-02-19
Enamine
EN300-9358929-10.0g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95.0%
10.0g
$1778.0 2025-02-19
Enamine
EN300-9358929-5g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95%
5g
$1199.0 2023-09-01
1PlusChem
1P028YPU-1g
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
1506904-89-7 95%
1g
$574.00 2024-06-20

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 関連文献

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrroleに関する追加情報

1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole: A Comprehensive Overview

1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole is a structurally unique compound with the CAS Registry Number 1506904-89-7. This compound belongs to the class of pyrrole derivatives, which are widely studied for their versatile applications in organic synthesis, material science, and pharmacology. The molecule features a pyrrole ring substituted with a bromine atom at position 3 and a chlorine atom at position 4 on the phenyl group, along with two methyl groups at positions 2 and 5 of the pyrrole ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it an interesting subject for both academic and industrial research.

The synthesis of 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to construct such heterocyclic compounds. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce halogen substituents onto aromatic rings. These methods not only improve yield but also enhance the purity of the final product, which is critical for downstream applications.

One of the most promising areas of application for this compound is in the field of medicinal chemistry. The pyrrole ring is known for its ability to act as a scaffold for bioactive molecules due to its aromaticity and potential for hydrogen bonding. Studies have shown that pyrrole derivatives like 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole can exhibit anti-inflammatory, antioxidant, and even anticancer activities. Recent research has focused on modifying the substituents on the phenyl ring to optimize these bioactivities further. For example, bromine and chlorine atoms can modulate the electronic environment of the molecule, potentially enhancing its interaction with biological targets.

In addition to its biological applications, 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole has shown potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensing applications. Recent studies have demonstrated that this compound can act as a versatile ligand in transition metal-catalyzed reactions, such as alkene epoxidation and cyclopropanation. Its methyl substituents provide steric bulk, which can influence both the selectivity and efficiency of these reactions.

The structural versatility of 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole also makes it an attractive candidate for polymer chemistry. By incorporating this compound into polymer backbones or side chains, researchers have developed materials with improved mechanical properties and thermal stability. For instance, recent work has focused on using this compound as a building block for conducting polymers, which have applications in flexible electronics and energy storage devices.

From an analytical standpoint, understanding the physical properties of CAS No 1506904-89-7 is crucial for its practical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound comprehensively. Advanced computational methods, including density functional theory (DFT), have also been used to study its electronic structure and reactivity at a molecular level. These insights are invaluable for predicting how the compound will behave under various reaction conditions or environmental exposures.

In conclusion, 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole (CAS No 1506904-89-7) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables a wide range of applications in medicinal chemistry, catalysis, materials science, and beyond. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic studies and industrial innovations.

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